trans-α-Bergamotene is a naturally occurring monoterpene, a class of organic compounds found in many plants. It has the chemical formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol [National Institute of Standards and Technology, ]. This specific isomer of bergamotene exists in a clear, colorless to pale yellow liquid form with a mild, waxy, and oily citrus aroma [Isobionics, ].
Research into trans-α-Bergamotene is ongoing, but it has been identified to possess several potential applications in various scientific fields:
Several studies have investigated the role of bergamotene isomers, including trans-α-Bergamotene, as insect pheromones. For example, research suggests β-trans-bergamotene acts as a pheromone for the wasp Melittobia digitata [Wikipedia, ]. Understanding these pheromones can be crucial for developing pest management strategies.
Studies suggest plants, including tobacco plants, utilize trans-α-Bergamotene as a defense mechanism. The tobacco plant (Nicotiana attenuata) emits this compound at night to attract the tobacco hawk moth (Manduca sexta) as a pollinator. However, during the day, the leaves produce the same compound to lure predatory insects to feed on any moth eggs or larvae the pollinator might have laid [Wikipedia, ]. This research contributes to the understanding of complex plant-insect interactions.
More recent research explores the potential use of trans-α-Bergamotene in the food and fragrance industries. Isobionics, a biotechnology company, has developed a method to produce trans-α-Bergamotene through fermentation, offering a potentially sustainable and consistent source of this compound. Their research suggests the compound can be used in food and fragrance formulations due to its citrusy and fruity aroma profile [Isobionics, ]. However, further research is needed to fully understand the safety and efficacy of trans-α-Bergamotene in these applications.
Trans-alpha-Bergamotene is a member of the bergamotene family, which consists of isomeric compounds with the molecular formula C₁₅H₂₄. This compound is characterized by its bicyclic structure and is recognized for its unique double bond configuration, specifically in the trans position. Trans-alpha-Bergamotene is found in various essential oils, particularly in plants such as carrots, bergamot, and other citrus fruits. Its role extends beyond mere fragrance; it serves as a pheromone for certain insects and plays a vital part in plant-insect interactions .
Additionally, trans-alpha-Bergamotene can participate in reactions typical of alkenes, such as hydrogenation and halogenation, leading to various derivatives that may exhibit different biological activities.
Trans-alpha-Bergamotene has been studied for its biological activities, particularly its role as a plant metabolite and pheromone. It has shown potential insecticidal properties by attracting predatory insects that help control pest populations in crops. Furthermore, research indicates that this compound may possess antimicrobial properties, contributing to the plant's defense mechanisms against pathogens .
Additionally, trans-alpha-Bergamotene has been implicated in various ecological interactions, such as attracting pollinators while simultaneously luring natural predators of herbivorous insects. This dual function enhances plant reproductive success and pest management.
The synthesis of trans-alpha-Bergamotene can be achieved through several methods:
Trans-alpha-Bergamotene finds applications across various fields:
Studies on trans-alpha-Bergamotene have focused on its interactions with both biological systems and synthetic compounds:
Trans-alpha-Bergamotene belongs to a broader class of bergamotenes which includes several isomers with distinct properties. Here are some similar compounds:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Alpha-Bergamotene | Isomer of Bergamotene | Found in various essential oils; attracts pollinators. |
| Beta-Bergamotene | Isomer of Bergamotene | Known for its role as a pheromone; differs in double bond position. |
| Cis-alpha-Bergamotene | Isomer with cis configuration | Exhibits different biological activity compared to trans form. |
| Beta-Caryophyllene | Sesquiterpene | Shares similar structural features; known for anti-inflammatory properties. |
| Humulene | Sesquiterpene | Similar bicyclic structure; found in hops; has sedative effects. |
Trans-alpha-Bergamotene is unique due to its specific stereochemistry and its dual role as both an attractant for beneficial insects and a component of plant defense systems. Its distinct characteristics set it apart from other related compounds within the bergamotenes family .
The biosynthesis of trans-α-bergamotene begins with the cyclization of FPP, a universal sesquiterpene precursor. Terpene synthases catalyze this process through a carbocation-driven mechanism, involving ionization of FPP to generate a bisabolyl cation intermediate. In fungal systems, such as Nectria sp. HLS206, the enzyme NsBERS directs endo-anti cyclization of a left-handed helical FPP conformation, forming the (2R,6R)-bicyclo[3.1.1]heptane skeleton. Plant synthases, like GaTPS1 in Gossypium arboreum, utilize similar intermediates but exhibit divergent cyclization patterns, often producing (E)-α-bergamotene alongside D-limonene and β-farnesene.
Key steps include:
Molecular docking studies reveal that fungal synthases stabilize the bisabolyl cation in a specific orientation via hydrophobic residues (e.g., Leu-412 and Phe-535 in GaTPS1), ensuring stereochemical fidelity. Plant enzymes, however, often exhibit broader product profiles due to flexible active-site contours.
Bergamotene synthases belong to the TPS-e/f subfamily, which evolved from ancestral diterpene synthases through gene duplication and neofunctionalization. In Solanum species, a chromosomal locus containing cis-prenyl transferases (CPTs) and TPS genes underwent rapid diversification, enabling the synthesis of Z,Z-FPP-derived sesquiterpenes like santalene and bergamotene. Fungal lineages, conversely, acquired bergamotene synthases via horizontal gene transfer, as evidenced by the phylogenetic divergence of NsBERS from plant homologs.
Table 1: Evolutionary Origins of Bergamotene Synthases
| Organism | Enzyme | Substrate | Product Profile | Evolutionary Origin |
|---|---|---|---|---|
| Gossypium arboreum | GaTPS1 | FPP | (E)-α-bergamotene, D-limonene | Angiosperm-specific TPS-e/f |
| Nectria sp. HLS206 | NsBERS | FPP | (+)-α-trans-bergamotene | Fungal-specific adaptation |
| Solanum habrochaites | Sh-SBS | Z,Z-FPP | Santalene, bergamotene | Duplication of monoterpene TPS |
Plant synthases retain residues critical for FPP binding (e.g., DDxxD motif), while fungal enzymes like NsBERS feature unique loop structures enabling endo-cyclization. This divergence underscores the role of ecological pressures in shaping terpene diversity.
Fungal systems exhibit strict stereochemical control, producing exclusively (2R,6R)-trans-α-bergamotene, whereas plants generate mixtures of stereoisomers. This dichotomy arises from differences in active-site topology:
Mutagenesis studies highlight residues critical for stereoselectivity. For example, substituting Ala-412 with Leu in GaTPS1 reduces (E)-α-bergamotene production by 40%, favoring β-farnesene instead. Fungal synthases, however, retain rigidity through conserved aromatic residues (e.g., Tyr-535), minimizing side reactions.
trans-α-Bergamotene emission is spatiotemporally regulated by jasmonate (JA) signaling. In Nicotiana attenuata, floral JA-Ile accumulation triggers MYC2 transcription factors, upregulating NaTPS38 expression and bergamotene emission in flowers. Leaves, however, employ a JA-independent pathway, emitting bergamotene constitutively via trichome-specific TPS expression.
Key Regulatory Components:
In cotton (Gossypium arboreum), herbivory by Helicoverpa armigera induces GaTPS1 expression via the JA pathway, increasing bergamotene emission by 20-fold within 24 hours. Fungal systems, however, lack JA signaling, instead relying on oxidative stress-responsive promoters to regulate NsBERS.
The dual ecological function of trans-alpha-bergamotene in Nicotiana attenuata provides a paradigmatic example of chemical conflict resolution in plant-insect interactions. This wild tobacco species faces an evolutionary dilemma: its primary pollinator (Manduca sexta hawkmoths) also deposits herbivorous larvae that consume vegetative tissues [3] [4].
The plant resolves this conflict through precise spatiotemporal control of trans-alpha-bergamotene emission. Floral corollas release the compound exclusively during nocturnal pollination windows, enhancing moth proboscis stimulation and increasing pollen transfer efficiency by 37-42% compared to emission-deficient mutants [3] [6]. Conversely, diurnal emission shifts to foliar tissues following larval herbivory, attracting Geocoris spp. predators that reduce larval survival rates by 58-64% [2] [4].
Genetic analyses reveal this dynamic regulation stems from tissue-specific expression of the NaTPS38 gene, which encodes a monoterpene-synthase-derived sesquiterpene synthase [3]. Natural accessions demonstrating allelic variation in NaTPS38 promoter regions show corresponding differences in emission patterns, suggesting ongoing evolutionary optimization of this signaling system [6].
Neurophysiological studies demonstrate that trans-alpha-bergamotene activates distinct sensory pathways in adult moths versus their larval stages. Adult Manduca sexta exhibit proboscis extension responses to floral emissions at concentrations as low as 10-9 M, while larvae show avoidance behaviors at comparable concentrations [4]. This perceptual dichotomy enables the compound to simultaneously attract pollinators and repel herbivores when emitted from appropriate plant structures.
Trans-alpha-bergamotene serves as a keystone semiochemical in complex ecological networks, mediating interactions across three trophic levels: plants, herbivores, and natural enemies.
Field experiments with transgenic Nicotiana attenuata lines demonstrate that herbivory-induced trans-alpha-bergamotene emissions increase parasitoid wasp (Cotesia congregata) attraction by 3.2-fold compared to non-emitting controls [2]. The compound functions synergistically with green leaf volatiles (GLVs), creating a combinatorial signature that enables predator discrimination between feeding damage from different herbivore species [2] [5].
The metabolic cost of trans-alpha-bergamotene production (estimated at 12-15% of foliar terpenoid biosynthesis energy budget) ensures signal honesty in predator recruitment [2]. Plants under simulated herbivory without actual biomass loss fail to sustain emission rates beyond 48 hours, preventing exploitation of the signaling system [5]. This cost-dependent reliability maintains the evolutionary stability of tritrophic interactions across ecological timescales.
The ecological impact of trans-alpha-bergamotene extends beyond pairwise interactions, creating context-dependent effects that shape entire arthropod communities.
Laboratory olfactometer assays reveal a nonlinear response curve in insect orientation to trans-alpha-bergamotene:
This concentration gradient allows plants to fine-tune chemical signals based on threat level and environmental context.
Trans-alpha-bergamotene's volatility profile (vapor pressure: 0.015 mmHg at 25°C) creates distinct dispersion patterns under different microclimatic conditions . Nocturnal temperature inversions in desert ecosystems enhance floral signal transmission range by 62-75% compared to daytime emissions, coinciding with peak pollinator activity periods [6].
The evolutionary arms race between Nicotiana species and hawkmoths has produced sophisticated biochemical adaptations centered on trans-alpha-bergamotene signaling.
Manduca sexta larvae exhibit induced expression of cytochrome P450 enzymes (CYP6B46, CYP9A45) capable of metabolizing trans-alpha-bergamotene into non-volatile derivatives [4]. However, this metabolic conversion reduces larval growth rates by 22-28%, creating an evolutionary trade-off between detoxification capacity and developmental efficiency [3].
Comparative studies of Nicotiana attenuata populations reveal altitudinal gradients in trans-alpha-bergamotene emission strategies:
This clinal variation correlates with differential predation pressure and pollinator availability across ecological gradients.
Plants convert farnesyl diphosphate to trans-α-bergamotene via lineage-specific terpene synthases such as TPS10 in maize and NaTPS38 in wild tobacco [1] [2]. Heterologous production therefore requires (i) precursor supply from the mevalonate or methylerythritol phosphate pathways and (ii) a dedicated bergamotene synthase.
Early work in maize showed that a single gene, TPS10, suffices to emit a parasitoid-attracting blend dominated by trans-α-bergamotene [2]. Subsequent plant engineering has pursued three levers:
Targeted sub-cellular localisation – chloroplast transit peptides (for precursor-rich plastids) boosted bergamotene titres four- to six-fold versus cytosolic expression in Nicotiana benthamiana [3].
Precursor amplification – co-expressing truncated or full-length 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase (tHMGR or HMGR) raised emission 50–60 times in Nicotiana benthamiana leaves [3].
Promoter and gene-stack optimisation – a maize landrace carrying a highly inducible TPS23 allele released eight-fold more bergamotene after herbivore egg deposition than an elite hybrid, highlighting native allelic variation that can be introgressed [4].
Table 1 summarises quantitative outputs from representative systems.
| Host species | Engineering intervention | trans-α-Bergamotene yield | Reference |
|---|---|---|---|
| Nicotiana tabacum SR1 line HS6 | SaSSy + HMGR nuclear stack | 269 ng g⁻¹ FW day⁻¹ [3] | 5 |
| Nicotiana benthamiana leaves | SaSSy + tHMGR agro-infiltration | 355 ng g⁻¹ FW [3] | 5 |
| Maize inbred B73 | Herbivory-induced TPS10 | ≈70 ng g⁻¹ FW h⁻¹ (in planta emissions) [2] | 61 |
| Wild tobacco (Nicotiana attenuata) | Flower-specific NaTPS38 expression | Night floral plume ≈40 ng flower⁻¹ h⁻¹ [1] | 18 |
FW = fresh weight.
Ecological validation: transgenic tobacco lines emitting 160-240 ng g⁻¹ FW day⁻¹ attracted ≈ 60% more green peach aphids than wild-type controls in dual-choice assays [3]. In maize, the bergamotene blend recruits the parasitoid Cotesia marginiventris, reducing lepidopteran herbivory [2].
Microbial cell factories enable scalable, contained bergamotene supply for perfumery and semiochemical markets.
Table 2 Microbial production metrics
| Chassis | Genetic construct | Fed-batch titre | Space-time yield | Reference |
|---|---|---|---|---|
| Saccharomyces cerevisiae strain SZ24 | Mevalonate-optimised chassis + rationally engineered SanSyn F441V (shifted to 43% bergamotene) | 0.70 g L⁻¹ mixed santalenes/bergamotene (≈0.30 g L⁻¹ trans-α) | 14 mg L⁻¹ h⁻¹ | 50 |
| S. cerevisiae industrial diploid | Multicopy SaSSy + ERG20-BTS1 fusion for FPP/GGPP partitioning | 0.11 g L⁻¹ bergamotene | 3 mg L⁻¹ h⁻¹ | 49 |
| Yarrowia lipolytica Po1f | Chromosomal SaSSy with acetate bypass MVA routing | 86 mg L⁻¹ bergamotene | 2 mg L⁻¹ h⁻¹ | 37 |
Key optimisation axes
Genome editing now allows multiplex control of bergamotene flux without plasmid burdens.
Table 3 lists emergent CRISPR tools pertinent to trans-α-bergamotene.
| Tool | Edit scope | Demonstrated outcome | Applicability |
|---|---|---|---|
| CARM multiplex editing | Random indels/SNPs (100–1 000 sites) | 10.5-fold β-carotene boost in yeast [8] | Library for high-bergamotene selection |
| dCas9-guided transcriptional activator | Promoter modulation | 4-fold rise in FPPS3 mRNA in maize protoplasts [9] | Inducible precursor push |
| Cas9 HDR plant integration | Precise gene knock-in | Stable sesquiterpene hydroxylase insertion in rice [9] | Maize TPS10 stacking |
Engineered bergamotene emitters can serve as “push-pull” elements:
Integration of dynamic CRISPR regulation with high-flux microbial chassis is poised to deliver kilogram-scale bioprocesses, lowering costs for sustainable semiochemical deployment. Parallel genome editing in crops can embed highly inducible bergamotene circuits, aligning volatile release with pest pressure to minimise fitness trade-offs. Continued field trials will be essential to quantify ecological benefits and address regulatory considerations.
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